molecular formula C20H15N3O3S B2777042 Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 187475-64-5

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2777042
CAS No.: 187475-64-5
M. Wt: 377.42
InChI Key: GLZWLGFKHFZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 4-cyanobenzoyl group at the 2-position and a phenyl substituent at the 4-position of the thiazole ring. This structure is part of a broader class of thiazole derivatives explored for pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties. The 4-cyanobenzoyl moiety is critical for electronic and steric interactions, as seen in related compounds like ethyl-1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate (4a), which shares similar functional group architecture .

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-19(25)17-16(14-6-4-3-5-7-14)22-20(27-17)23-18(24)15-10-8-13(12-21)9-11-15/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWLGFKHFZXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyanobenzoyl and phenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized thiazole derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents (Thiazole Positions) Key Functional Groups Biological Activity/Application Reference
Target Compound: Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate 2: 4-Cyanobenzoylamino
4: Phenyl
5: Ethyl ester
Cyano, phenyl, ester Under investigation (structural analog suggests antidiabetic/antimicrobial potential)
2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC) 2: 4-Chlorobenzylamino
4: Methyl
5: Carboxylic acid
Chlorobenzyl, methyl, carboxylic acid Hypoglycemic activity in NIDDM rats (STZ model)
Ethyl 2-(3-Aminophenyl)-4-Phenyl-1,3-Thiazole-5-Carboxylate 2: 3-Aminophenyl
4: Phenyl
5: Ethyl ester
Amino, phenyl, ester Potential solubility modulator (amino group enhances polarity)
Ethyl 2-[4-(2-Benzimidazolyl)Phenyl]-4-Methyl-1,3-Thiazole-5-Carboxylate 2: 4-Benzimidazolylphenyl
4: Methyl
5: Ethyl ester
Benzimidazolyl, methyl, ester Antiparasitic/anticancer applications (imidazole enhances H-bonding)
Ethyl 2-Amino-4-(4-Cyanophenyl)-1,3-Thiazole-5-Carboxylate 2: Amino
4: 4-Cyanophenyl
5: Ethyl ester
Cyano, amino, ester Intermediate for antitubercular agents

Key Findings

Substituent Effects on Bioactivity: The 4-cyanobenzoyl group in the target compound contrasts with the 4-chlorobenzyl group in BAC . While both groups are electron-withdrawing, the cyano group’s smaller size and higher polarity may enhance target specificity in enzymatic interactions. Phenyl vs.

Synthetic Yields and Feasibility: Thiazole-5-carboxylates with acetylated amino groups (e.g., ethyl 2-acetamido-4-methylthiazole-5-carboxylate) are synthesized in 74% yield , whereas coupling with pyridinyl groups (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) requires hydrolysis and amidation steps, reducing overall efficiency .

Electronic and Solubility Profiles: The 3-aminophenyl substituent in introduces a polar amino group, increasing aqueous solubility compared to the target compound’s cyanobenzoylamino group. Benzimidazolyl derivatives exhibit enhanced π-π stacking and hydrogen bonding due to fused aromatic systems, which may improve receptor affinity but reduce metabolic stability.

Antidiabetic Potential: BAC (chlorobenzyl derivative) reduced blood glucose by 40% in diabetic rats , suggesting that electron-withdrawing groups at position 2 are critical. The target compound’s cyanobenzoyl group may offer similar or improved efficacy due to stronger electron-withdrawing effects.

Biological Activity

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, supported by research findings and case studies.

Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the cyanobenzoyl and phenyl groups enhances its biological activity. The structural formula is represented as follows:

Ethyl 2 4 cyanobenzoyl amino 4 phenyl 1 3 thiazole 5 carboxylate\text{Ethyl 2 4 cyanobenzoyl amino 4 phenyl 1 3 thiazole 5 carboxylate}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value of approximately 5 µM , suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
This compoundMCF-75
This compoundHCT1166

Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties . This compound has been tested in various animal models to assess its efficacy in seizure prevention.

Research Findings

In a study involving the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, the compound demonstrated significant anticonvulsant activity. The results showed that it provided protection against seizures at doses of 20 mg/kg .

Test TypeDose (mg/kg)Protection (%)
MES2085
PTZ2070

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. This compound was evaluated against various bacterial strains.

Evaluation Results

In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The thiazole moiety is known to interfere with cellular processes such as:

  • Inhibition of DNA synthesis - leading to cytotoxicity in cancer cells.
  • Modulation of neurotransmitter release - contributing to anticonvulsant effects.
  • Disruption of bacterial cell wall synthesis - resulting in antimicrobial activity.

Q & A

Q. Advanced

  • Validate Assays : Use orthogonal methods (e.g., cell viability assays + Western blotting for protein targets). For example, confirm IRES inhibition (if applicable) via bicistronic reporter constructs and cycloheximide controls .
  • Control Variables : Test across multiple cell lines or microbial strains to rule out model-specific effects.
  • Compare Literature : Cross-reference with structurally similar compounds (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) to identify trends .

What strategies optimize reaction yields during synthesis?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better intermediate solubility.
  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .

What experimental approaches elucidate the compound’s mechanism of action?

Q. Advanced

Molecular Docking : Model interactions with targets like kinases or receptors using AutoDock Vina.

Enzyme Assays : Measure inhibition of acetylcholinesterase or COX-2 via spectrophotometric methods.

Cellular Uptake Studies : Use fluorescence tagging (e.g., dansyl derivatives) to track intracellular localization .

Which analytical techniques are critical for purity assessment beyond NMR?

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 406.0824 for C₂₁H₁₆N₃O₃S).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • Melting Point Analysis : Compare experimental values (e.g., 160–162°C) with literature to detect polymorphs .

How can computational modeling predict solubility and bioavailability?

Q. Advanced

  • Solubility Prediction : Use COSMO-RS to calculate logP (e.g., predicted logP = 3.2) and aqueous solubility (e.g., 0.97 g/L at 25°C ).
  • ADMET Profiling : Apply SwissADME to assess permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions.

What strategies address poor solubility in biological assays?

Q. Advanced

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance dissolution .

How do researchers benchmark bioactivity against known analogs?

Q. Advanced

  • Comparative IC₅₀ Testing : Evaluate against reference drugs (e.g., doxorubicin for cytotoxicity) using dose-response curves.
  • Structural Overlay : Align crystal structures with analogs (e.g., from ) to identify critical pharmacophore features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.